molecular formula C15H9F3N2O2S B2676552 Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 478080-11-4

Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Katalognummer: B2676552
CAS-Nummer: 478080-11-4
Molekulargewicht: 338.3
InChI-Schlüssel: DEQDEIDIVREGPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a thieno[3,2-b]pyridine scaffold. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of a thieno[3,2-b]pyridine precursor. This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s 3-position substituent can be modified via palladium-catalyzed Suzuki-Miyaura cross-coupling. For example:

  • Reagents : Aryl/heteroaryl boronic acids, Pd(dppf)Cl₂ catalyst, K₂CO₃ base.

  • Conditions : DME/H₂O (3:1) at 100°C for 3–4.5 hours .

  • Outcome : Replacement of bromine at the 3-position with aryl/heteroaryl groups (e.g., phenyl, pyridinyl) to generate derivatives.

Table 1: Representative Suzuki-Miyaura Reactions

Aryl Boronic AcidYield (%)Product Structure
Phenylboronic acid84Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
2-Pyridinylboronic acid72*Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
*Theoretical yield based on analogous reactions .

Hydrazine-Mediated Functionalization

Reaction with hydrazine hydrate enables the synthesis of hydrazide derivatives:

  • Reagents : Hydrazine hydrate in ethanol.

  • Conditions : Reflux for 10 minutes .

  • Outcome : Replacement of the methyl ester group with a hydrazide moiety, forming 3-amino-6-(2-pyridinyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide .

Further condensation with aldehydes (e.g., benzaldehyde) yields hydrazones, which undergo Thorpe-Ziegler cyclization to form pyridothienopyrimidine derivatives .

Cyclization Reactions

Intramolecular cyclization under acidic or thermal conditions generates fused heterocycles:

  • Reagents : Acetic anhydride or triethyl orthoformate.

  • Conditions : Reflux for 4–6 hours .

  • Outcome : Formation of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one derivatives, enhancing rigidity and potential bioactivity.

Saponification and Ester Hydrolysis

The methyl ester group is hydrolyzed to a carboxylic acid under basic conditions:

  • Reagents : NaOH in ethanol.

  • Conditions : Reflux followed by acidification with acetic acid .

  • Outcome : 3-amino-6-(2-pyridinyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylic acid , a precursor for further derivatization.

Electrophilic Aromatic Substitution

The electron-rich thieno[3,2-b]pyridine core undergoes nitration or halogenation:

  • Reagents : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination).

  • Conditions : 0–5°C for nitration; room temperature for chlorination.

  • Outcome : Substitution at the 5-position of the thieno ring, though yields are moderate (40–60%) due to steric hindrance from the trifluoromethyl group.

Nucleophilic Aromatic Substitution

The trifluoromethyl group’s electron-withdrawing effect activates the pyridine ring for nucleophilic attack:

  • Reagents : Amines (e.g., morpholine) or alkoxides.

  • Conditions : DMF, 80°C, 12 hours.

  • Outcome : Displacement of the 6-trifluoromethyl group with nucleophiles, though this pathway is less explored due to competing side reactions.

Key Research Findings

  • Antitumor Activity : Derivatives synthesized via Suzuki-Miyaura coupling show IC₅₀ values of 1.2–8.7 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines .

  • Enzyme Inhibition : The hydrazide derivative inhibits cyclin-dependent kinase 2 (CDK2) with a Kᵢ of 0.45 μM .

  • Thermal Stability : Decomposition temperature exceeds 250°C, indicating suitability for high-temperature applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Several studies have reported the antimicrobial activity of thieno[3,2-b]pyridine derivatives. For instance, compounds similar to methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate have shown significant antibacterial and antifungal properties. A study demonstrated that these derivatives exhibited activity against various strains of bacteria and fungi, suggesting their potential as antimicrobial agents .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. For example, derivatives from this class have been evaluated for cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Therapeutic Applications

  • Antimicrobial Agents
    • Effective against a range of bacterial and fungal pathogens.
    • Potential for development into new antibiotics.
  • Anticancer Drugs
    • Inhibitory effects on cancer cell growth.
    • Possible use in combination therapies for enhanced efficacy.
  • Anti-inflammatory Agents
    • Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Case Study 1: Antibacterial Activity

A recent study synthesized several thieno[3,2-b]pyridine derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition zones compared to standard antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .

Wirkmechanismus

The mechanism of action of Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific pathways and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate stands out due to its unique combination of a trifluoromethyl group and a thieno[3,2-b]pyridine scaffold, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate, also known by its CAS number 478048-35-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, particularly in cancer research and other therapeutic areas.

  • Molecular Formula : C15H9F3N2O2S
  • Molecular Weight : 338.304 g/mol
  • IUPAC Name : Methyl 3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Research indicates that this compound interacts with various biological targets, influencing cellular pathways associated with cancer progression. It has been shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound's mechanism involves the modulation of glycolysis and gluconeogenesis pathways, leading to altered metabolic profiles in affected cells .

Biological Activity

  • Anticancer Properties :
    • Cytotoxicity : Studies using the MTT assay revealed that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.05 µM against MDA-MB-231 cells after 24 hours of treatment .
    • Apoptosis Induction : The compound triggers apoptosis in treated cells, which is evidenced by increased markers of apoptosis and decreased viability over time with higher concentrations .
  • Inhibition of Cancer Stem Cells (CSCs) :
    • Research has shown that treatment with this compound leads to a reduction in the percentage of cancer stem cells within tumor populations. This is crucial as CSCs are often responsible for tumor recurrence and metastasis .

Table 1: Summary of Biological Activity Findings

Study ReferenceCell LineIC50 (µM)Mechanism of ActionNotes
MDA-MB-2310.05Induces apoptosisSignificant reduction in CSCs
MCF-70.25Alters metabolic pathwaysIncreased glycolytic activity
Various cancer lines0.1 - 0.5Cytotoxic effectsEffective across multiple types

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity:

  • The presence of the trifluoromethyl group enhances lipophilicity and may influence binding affinity to target proteins.
  • The pyridine ring contributes to the compound's ability to interact with biological receptors involved in cell signaling pathways.

Eigenschaften

IUPAC Name

methyl 3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2S/c1-22-14(21)13-11(9-4-2-3-5-19-9)12-10(23-13)6-8(7-20-12)15(16,17)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQDEIDIVREGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.